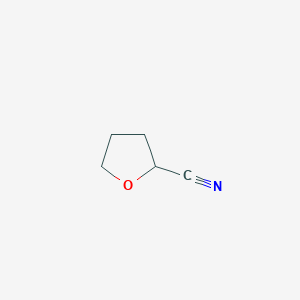

2-Cyanotetrahydrofuran

Description

Properties

IUPAC Name |

oxolane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZIKHSWRWWPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164472-78-0, 14631-43-7 | |

| Record name | (R)-Tetrahydrofuran-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | oxolane-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 2-Cyanotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and physicochemical properties of 2-Cyanotetrahydrofuran (also known as tetrahydrofuran-2-carbonitrile), a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details experimental protocols, summarizes quantitative data, and presents visual diagrams of the synthetic pathway.

Discovery and Significance

The exact date and discoverer of this compound are not prominently documented in readily available literature, suggesting it likely emerged as a compound of interest within broader synthetic studies rather than through a landmark discovery. Its significance lies in its utility as a versatile intermediate. The tetrahydrofuran ring is a common motif in numerous natural products and pharmacologically active compounds. The introduction of a nitrile group at the 2-position provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. While specific biological activities of this compound itself are not extensively reported, its role as a precursor to molecules with potential herbicidal, fungicidal, and antiviral properties has been noted in studies on related cyanoacrylate derivatives containing tetrahydrofuran moieties.[1]

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is through the dehydration of its corresponding primary amide, Tetrahydrofuran-2-carboxamide.

Synthetic Pathway

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Dehydration of Tetrahydrofuran-2-carboxamide

This protocol is based on the established method of dehydrating primary amides to nitriles using trifluoroacetic anhydride (TFAA).[1]

Materials:

-

Tetrahydrofuran-2-carboxamide

-

Trifluoroacetic Anhydride (TFAA)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine (optional, as a mild base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydrofuran-2-carboxamide in a minimal amount of anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution. If desired, pyridine (1.1 to 1.5 equivalents) can be added prior to the TFAA to act as a mild acid scavenger.

-

Allow the reaction mixture to stir at 0 °C for a designated period (typically 1-3 hours) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₅H₇NO | General Knowledge |

| Molecular Weight | 97.12 g/mol | General Knowledge |

| CAS Number | 14631-43-7 | General Knowledge |

| Boiling Point | Not readily available | |

| Density | Not readily available | |

| Typical Yield | >75% (based on similar amide dehydrations) | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show complex multiplets for the protons on the tetrahydrofuran ring. The proton at the C2 position, being adjacent to the electron-withdrawing nitrile group and the ring oxygen, will be the most deshielded. The protons at C3, C4, and C5 will appear at higher fields.

-

Predicted Chemical Shifts (CDCl₃):

-

H2: ~4.5 ppm (multiplet)

-

H5: ~3.9-4.1 ppm (multiplet)

-

H3, H4: ~2.0-2.4 ppm (multiplets)

-

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the tetrahydrofuran ring and one for the nitrile carbon.

-

Predicted Chemical Shifts (CDCl₃):

-

C≡N: ~118-122 ppm

-

C2: ~68-72 ppm

-

C5: ~65-69 ppm

-

C3, C4: ~25-35 ppm

-

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of a sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2240-2260 | Nitrile (C≡N) | Stretching |

| ~2850-2960 | C-H (alkane) | Stretching |

| ~1050-1150 | C-O-C (ether) | Stretching |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 97. Common fragmentation patterns would involve the loss of the cyanide radical (•CN) and fragmentation of the tetrahydrofuran ring.

| m/z | Proposed Fragment |

| 97 | [C₅H₇NO]⁺ (Molecular Ion) |

| 71 | [C₄H₇O]⁺ (Loss of •CN) |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 41 | [C₃H₅]⁺ |

Logical Workflow for Synthesis and Characterization

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a readily accessible and synthetically valuable heterocyclic nitrile. The dehydration of Tetrahydrofuran-2-carboxamide provides a straightforward route to this compound. Its characterization relies on standard spectroscopic techniques, with the nitrile group providing a distinct signature in IR and ¹³C NMR spectroscopy. This guide serves as a foundational resource for researchers and professionals in the fields of organic synthesis and drug development who wish to utilize this compound in their work. Further research into its specific biological activities and applications is warranted.

References

An In-depth Technical Guide to the Stereoisomers of 2-Cyanotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-cyanotetrahydrofuran, a chiral molecule with potential applications in organic synthesis and drug discovery. The nitrile group is a significant pharmacophore, and its incorporation into a chiral tetrahydrofuran scaffold presents opportunities for the development of novel therapeutic agents.[1][2][3] This document details the synthesis of the racemic mixture, general approaches for enantioselective synthesis and chiral separation, and the analytical techniques used for characterization.

Introduction to Stereoisomerism in this compound

This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-cyanotetrahydrofuran and (S)-2-cyanotetrahydrofuran. Enantiomers are non-superimposable mirror images that exhibit identical physical properties in an achiral environment but can have significantly different biological activities.[4][5] The distinct spatial arrangement of the cyano group can lead to differential interactions with chiral biological targets such as enzymes and receptors, making the study of individual stereoisomers crucial in drug development.[1][4]

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved from readily available starting materials. A common method involves the dehydration of tetrahydrofuran-2-carboxamide.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

-

Tetrahydrofuran-2-carboxamide

-

Trifluoroacetic anhydride

-

Pyridine

-

Anhydrous 1,4-dioxane

-

Chloroform

-

Anhydrous magnesium sulfate

-

Saturated aqueous sodium chloride solution

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To an ice-cold solution of tetrahydrofuran-2-carboxamide (1.0 eq) and pyridine (2.0 eq) in anhydrous 1,4-dioxane, slowly add trifluoroacetic anhydride (1.1 eq) while maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Upon reaction completion, add chloroform and extract sequentially with water and saturated aqueous sodium chloride solution.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography using a gradient of hexane to 25% ethyl acetate/hexane to yield this compound as a colorless oil.

Enantioselective Synthesis Approaches

While a specific protocol for the direct enantioselective synthesis of this compound is not extensively documented in readily available literature, several established methods for the asymmetric synthesis of 2-substituted tetrahydrofurans can be adapted.[6][7][8][9] These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One promising approach is the catalytic asymmetric [3+2] cycloaddition of heterosubstituted alkenes with oxiranes using a chiral N,N'-dioxide/Ni(II) catalyst, which has been shown to produce highly substituted tetrahydrofurans with excellent enantioselectivity.[7] Another strategy involves the asymmetric hydrogenation of unsaturated precursors using chiral rhodium catalysts.[10][11]

Chiral Separation of Enantiomers

The resolution of racemic this compound into its individual enantiomers is critical for evaluating their distinct biological properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common and effective techniques for this purpose.[12][13][14]

General Experimental Protocol: Chiral HPLC Separation

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

Procedure:

-

Dissolve the racemic this compound in a suitable mobile phase solvent (e.g., a mixture of hexane and isopropanol).

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers using an isocratic or gradient mobile phase. The optimal mobile phase composition and flow rate must be determined experimentally to achieve baseline separation.

-

Monitor the elution profile using a UV detector at an appropriate wavelength. The two enantiomers will exhibit different retention times.

-

Collect the separated enantiomer fractions for further analysis.

General Experimental Protocol: Chiral Gas Chromatography (GC) Analysis

Instrumentation:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Chiral capillary column (e.g., based on cyclodextrin derivatives).[12][15]

Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile solvent.

-

Inject a small volume of the sample into the GC.

-

Employ a suitable temperature program for the oven to ensure good separation and peak shape.

-

The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

-

Detect the separated enantiomers using FID or identify them based on their mass spectra if using a GC-MS system.

Characteristics of this compound Stereoisomers

Specific physical and spectroscopic data for the individual enantiomers of this compound are not widely published. However, some data for the (R) and (S)-enantiomers, as well as the racemic mixture, have been reported.

Quantitative Data Summary

| Property | Racemic this compound | (R)-2-Cyanotetrahydrofuran | (S)-2-Cyanotetrahydrofuran |

| Molecular Formula | C₅H₇NO | C₅H₇NO | C₅H₇NO |

| Molecular Weight | 97.12 g/mol | 97.12 g/mol | 97.12 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless oil | Colorless oil |

| Flash Point | Not Reported | -17 °C | Not Reported |

| Optical Rotation [α]D | 0° (by definition) | Not Reported | -34.2° (c 1.0, CHCl₃)[16] |

| Enantiomeric Ratio | 1:1 | ≥99:1 (GC)[17] | Not Reported |

Spectroscopic Data

¹H NMR (CDCl₃, 500 MHz) for (S)-2-Cyanotetrahydrofuran: δ = 4.71 (dd, J=7.1, 4.6 Hz, 1H), 3.92-4.02 (m, 2H), 2.21-2.31 (m, 2H), 2.09-2.19 (m, 1H), 1.97-2.05 (m, 1H).[16] The spectrum of the racemic mixture would be identical under achiral conditions.

¹³C NMR (CDCl₃, 500 MHz) for (S)-2-Cyanotetrahydrofuran: δ = 119.5 (CN), 69.2 (C5), 66.4 (C2), 31.8 (C3), 25.0 (C4).[16] The spectrum of the racemic mixture would be identical under achiral conditions. To differentiate enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent would be required to induce diastereomeric environments.[18][19][20][21][22]

FTIR Spectroscopy: The infrared spectrum of this compound is expected to show characteristic absorption bands for the C≡N stretch (around 2240-2260 cm⁻¹) and the C-O-C stretch of the tetrahydrofuran ring (around 1070-1150 cm⁻¹).

Mass Spectrometry: The electron ionization mass spectrum of this compound would likely show the molecular ion peak (m/z = 97) and characteristic fragmentation patterns of the tetrahydrofuran ring.

Logical Workflow for Stereoisomer Analysis

The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of the stereoisomers of this compound.

Caption: A logical workflow for the synthesis, separation, and characterization of this compound stereoisomers.

Conclusion

This technical guide has summarized the available information on the stereoisomers of this compound. While a complete dataset for the individual enantiomers is not yet fully established in the public domain, this guide provides a solid foundation for researchers by presenting the synthesis of the racemic mixture and outlining the established methodologies for enantioselective synthesis, chiral separation, and characterization. The provided experimental frameworks and the logical workflow diagram offer a clear path for further investigation into the distinct properties and potential applications of (R)- and (S)-2-cyanotetrahydrofuran in the fields of chemistry and drug development.

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optical rotation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. (S)-TETRAHYDROFURAN-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 17. (R)-Tetrahydrofuran-2-carbonitrile = 98.0 GC sum of enantiomers 164472-78-0 [sigmaaldrich.com]

- 18. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Cyanotetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Cyanotetrahydrofuran, a heterocyclic nitrile of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of functional groups and the expected electronic environments of the nuclei within the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | Triplet | 1H | H-2 |

| ~3.9 - 4.1 | Multiplet | 2H | H-5 |

| ~2.0 - 2.3 | Multiplet | 4H | H-3, H-4 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~118 | C≡N |

| ~68 | C-5 |

| ~65 | C-2 |

| ~30 | C-3 |

| ~25 | C-4 |

Solvent: CDCl₃, Broadband Proton Decoupled.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1100 | Strong | C-O-C stretch (ether) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 97 | Moderate | [M]⁺ (Molecular Ion) |

| 96 | Low | [M-H]⁺ |

| 70 | High | [M - HCN]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 41 | Very High | [C₃H₅]⁺ (Base Peak) |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are standard for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2 ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio. The resulting Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed.

2.1.3 ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a frequency of 100 MHz. A spectral width of 200-220 ppm is used. To enhance the signal of the low-abundance ¹³C nuclei, broadband proton decoupling is employed, which also collapses all carbon signals to singlets. A relaxation delay of 2-5 seconds is used, and several thousand scans (e.g., 1024 to 4096) are typically accumulated. The FID is processed with an exponential window function (line broadening of 1-2 Hz) prior to Fourier transformation.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for sample purification and introduction. The molecules are ionized in the EI source by a 70 eV electron beam. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Predicted Key Fragmentation Pathways of this compound in Mass Spectrometry

The following diagram illustrates the predicted key fragmentation pathways for this compound under electron ionization.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

2-Cyanotetrahydrofuran CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyanotetrahydrofuran (also known as Tetrahydrofuran-2-carbonitrile), a heterocyclic compound of interest in organic synthesis and potentially in medicinal chemistry. This document details its chemical properties, synthesis, and spectroscopic data. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide also explores the known biological relevance of the broader class of tetrahydrofuran derivatives to provide context for future research and development.

Chemical Properties and Identification

This compound is a five-membered heterocyclic ether containing a nitrile functional group. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 14631-43-7[1] |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol [1] |

| Canonical SMILES | C1CC(OC1)C#N |

| InChI Key | Not readily available |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the cyclization of a functionalized pentanenitrile derivative. Below is a detailed experimental protocol for the synthesis of the (S)-enantiomer of tetrahydrofuran-2-carbonitrile.

Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-2-carbonitrile

This protocol is adapted from a reported synthesis and outlines the conversion of (2R)-5-bromo-2-hydroxypentanenitrile to (S)-Tetrahydrofuran-2-carbonitrile.

Materials:

-

(2R)-5-bromo-2-hydroxypentanenitrile

-

Silver perchlorate (AgClO₄)

-

Dichloromethane (CH₂Cl₂), dry

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Petroleum ether

-

Diethyl ether (Et₂O)

Procedure:

-

To a solution of (2R)-5-bromo-2-hydroxypentanenitrile in dry dichloromethane, add silver perchlorate.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction (monitored by TLC), add brine to the mixture.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent to yield (S)-Tetrahydrofuran-2-carbonitrile as a colorless oil.

A logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for (S)-Tetrahydrofuran-2-carbonitrile.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Below are the reported NMR data for the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| ¹H NMR | 4.71 (dd, J=7.1, 4.6 Hz, 1H), 3.92-4.02 (m, 2H), 2.21-2.31 (m, 2H), 2.09-2.19 (m, 1H), 1.97-2.05 (m, 1H) |

| ¹³C NMR | 119.5, 69.2, 66.4, 31.8, 25.0 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C≡N (Nitrile) | 2260 - 2210 | Stretch |

| C-O-C (Ether) | 1260 - 1000 | Stretch |

| C-H (sp³ hybridized) | 3000 - 2850 | Stretch |

The region between 1400 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and would contain a complex pattern of absorptions unique to the molecule.

Biological Activity of Tetrahydrofuran Derivatives

Direct studies on the biological activity or signaling pathway engagement of this compound are limited in the available scientific literature. However, the tetrahydrofuran motif is a key structural component in a wide range of biologically active natural products and synthetic pharmaceuticals.[2][3]

Tetrahydrofuran-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

-

Antiviral: Notably as HIV protease inhibitors.[4]

-

Anticancer: Found in several natural products with cytotoxic properties.

-

Antibiotic and Antifungal: Present in various antimicrobial agents.

-

Anti-inflammatory: A number of derivatives exhibit anti-inflammatory effects.

The biological activity of these molecules is highly dependent on the nature and stereochemistry of the substituents on the tetrahydrofuran ring. The nitrile group in this compound could potentially be hydrolyzed in vivo to a carboxylic acid or an amide, or it could participate in interactions with biological targets through its electronic properties.

The following diagram illustrates the general relationship between the core tetrahydrofuran scaffold and its potential applications based on the activities of its derivatives.

References

- 1. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Suppliers of 2-Cyanotetrahydrofuran: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, sourcing specialized chemical reagents is a critical step in the discovery and development pipeline. This technical guide provides an in-depth overview of the commercial availability of 2-Cyanotetrahydrofuran, a key building block in organic synthesis. This document outlines known suppliers, available quantitative data, and a representative synthesis protocol to facilitate its procurement and application in research endeavors.

Introduction to this compound

This compound (CAS No. 14631-43-7), with the molecular formula C5H7NO, is a heterocyclic nitrile that serves as a versatile intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a saturated five-membered oxygen-containing ring and a reactive nitrile group, makes it a valuable precursor for the introduction of the tetrahydrofuranyl moiety and for further chemical transformations. The furan ring is a prevalent scaffold in many biologically active compounds and approved pharmaceuticals, highlighting the importance of functionalized tetrahydrofurans in medicinal chemistry.[1] The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, opening up a wide array of synthetic possibilities.

Commercial Suppliers and Quantitative Data

A survey of chemical suppliers reveals that this compound is available from a number of vendors, primarily specializing in research and development quantities. The table below summarizes the available quantitative data from a selection of suppliers to aid in procurement decisions. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Code/CAS No. | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | BLD-BL3H9AA52416 | Not specified | Inquire | Inquire |

| (CAS 14631-43-7) | ||||

| Bepharm.Ltd | B224578 | 95% | 1g | Inquire |

| (CAS 14631-43-7) | ||||

| Shanghai Yuanye | Not specified | Not specified | Inquire | Inquire |

| Bio-Technology Co., Ltd. | (CAS 14631-43-7) | |||

| Hangzhou J&H | Not specified | Not specified | Inquire | Inquire |

| Chemical Co., Ltd. | (CAS 14631-43-7) |

Data is based on publicly available information and may not be exhaustive. Researchers are encouraged to contact suppliers directly for the most current data and to request certificates of analysis.

Procurement and Supply Chain Workflow

The procurement of a specialty chemical like this compound typically follows a structured workflow, from initial supplier identification to final delivery and quality control. The following diagram illustrates this general process.

Caption: A typical workflow for procuring specialty chemicals.

Experimental Protocol: Synthesis of this compound

While specific, detailed protocols for the industrial synthesis of this compound are often proprietary, a representative laboratory-scale synthesis can be adapted from established methods for the dehydration of amides. A plausible route involves the dehydration of the corresponding primary amide, tetrahydrofuran-2-carboxamide.

Reaction Scheme:

Materials and Reagents:

-

Tetrahydrofuran-2-carboxamide

-

Phosphorus pentoxide (P₂O₅) or other suitable dehydrating agent (e.g., trifluoroacetic anhydride, phosphorus oxychloride)

-

Anhydrous, inert solvent (e.g., dichloromethane, toluene)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend tetrahydrofuran-2-carboxamide in the anhydrous solvent.

-

Addition of Dehydrating Agent: To the stirred suspension, carefully add the dehydrating agent (e.g., phosphorus pentoxide) portion-wise at 0 °C. Caution: The reaction can be exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable analytical method (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Note: This is a generalized procedure and may require optimization for specific scales and desired purity levels. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Applications in Drug Development

The tetrahydrofuran motif is a common feature in a number of pharmaceutical agents due to its favorable physicochemical properties, including improved solubility and metabolic stability. The 2-cyano-substituted version of this scaffold provides a handle for the introduction of various functional groups, making it a valuable building block in the synthesis of complex molecules and potential drug candidates. Its utility spans the creation of libraries for high-throughput screening and the targeted synthesis of lead compounds in medicinal chemistry programs.

This guide serves as a starting point for researchers interested in utilizing this compound. By providing information on its commercial availability and a representative synthetic route, it aims to streamline the process of incorporating this versatile building block into innovative research and development projects.

References

In-Depth Technical Guide: Safety and Handling of 2-Cyanotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on the known hazards of the tetrahydrofuran and cyanide chemical groups. Specific toxicological and physical property data for 2-Cyanotetrahydrofuran is limited. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to any available Safety Data Sheets (SDS) before handling this compound.

Introduction

This compound is a heterocyclic organic compound that combines the structural features of a tetrahydrofuran ring with a nitrile group. This unique combination suggests a dual nature of hazards, inheriting risks from both the flammable and peroxide-forming tendencies of ethers like tetrahydrofuran (THF), and the high acute toxicity associated with cyanide compounds. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting.

Hazard Identification and Classification

The hazard profile of this compound is not well-established through specific experimental studies. Therefore, a conservative approach is necessary, assuming the compound exhibits the hazards of both tetrahydrofuran and organic nitriles.

GHS Classification (Inferred)

The following GHS classification is inferred from the parent compound, tetrahydrofuran, and the presence of the cyano group.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Likely Category 3 or 4 | H311/H312: Toxic/Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Likely Category 3 or 4 | H331/H332: Toxic/Harmful if inhaled. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness.[1] |

| Additional Unclassified Hazard | - | EUH019: May form explosive peroxides.[1] |

Hazard Pictograms (Inferred):

-

Flame: For flammability.

-

Skull and Crossbones or Exclamation Mark: For acute toxicity.

-

Health Hazard: For carcinogenicity and specific target organ toxicity.

-

Exclamation Mark: For eye and respiratory irritation.

Physical and Chemical Properties

| Property | Value (for Tetrahydrofuran) |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| Boiling Point | 66 °C (151 °F) |

| Flash Point | -14 °C (7 °F) |

| Autoignition Temperature | 321 °C (610 °F) |

| log Pow | 0.45 (at 25 °C)[1] |

Handling and Storage

Engineering Controls

-

Fume Hood: All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible.[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are minimum requirements:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles and a face shield where there is a splash hazard.[2] |

| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile) is recommended.[2] |

| Body Protection | A flame-resistant lab coat. For larger quantities, a chemical-resistant apron and sleeves should be worn.[3] |

| Respiratory Protection | A respirator may be required for certain operations. Consult with your institution's EHS for guidance. |

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

-

Incompatibilities: Separate from acids, strong oxidizing agents, and bases. Contact with acids can liberate highly toxic hydrogen cyanide gas.[4]

-

Peroxide Formation: As a tetrahydrofuran derivative, this compound may form explosive peroxides upon exposure to air and light.[1] Containers should be dated upon receipt and opening. Test for peroxides before distilling or if the material has been stored for an extended period.

Experimental Protocols: General Safety Procedures

Detailed experimental protocols for the synthesis or use of this compound are not widely published. The following general procedures should be adapted for any specific experiment.

General Handling Protocol

-

Preparation: Before starting any work, ensure all necessary engineering controls are functioning and all required PPE is available and in good condition. Review the experimental plan and identify all potential hazards.

-

Designated Area: Establish a designated area within a fume hood for handling this compound.[2]

-

Weighing and Transfer: Conduct all weighing and transfers of the material within the fume hood.

-

Reaction Setup: Ensure all glassware is free of cracks and is securely clamped. If heating is required, use a heating mantle with a temperature controller. Avoid open flames.

-

Work Practice: Do not work alone when handling this compound.[2]

-

Decontamination: After completion of the experiment, decontaminate all surfaces and equipment. A recommended procedure for cyanide-contaminated materials is to first wipe with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5]

-

Waste Disposal: Dispose of all waste, including contaminated PPE, as hazardous waste in accordance with institutional and local regulations.[5]

Emergency Procedures

Spills

-

Small Spills (in a fume hood):

-

Ensure PPE is worn.

-

Contain the spill with an absorbent material (e.g., sand, vermiculite).

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a pH 10 buffer solution followed by a 10% bleach solution.[6]

-

-

Large Spills or Spills Outside a Fume Hood:

-

Evacuate the immediate area.

-

Alert others in the vicinity and your supervisor.

-

Call emergency services (911) and your institution's EHS.[2]

-

First Aid

Immediate medical attention is crucial in all cases of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Call 911 immediately.[3] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Call for medical assistance.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |

Note on Cyanide Poisoning: Be aware of the symptoms of cyanide poisoning which can include headache, dizziness, nausea, rapid breathing, and in severe cases, convulsions and loss of consciousness.[2] Inform emergency responders that a cyanide compound is involved.

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to emergency response.

References

Solubility of 2-Cyanotetrahydrofuran in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-cyanotetrahydrofuran. Due to a lack of publicly available quantitative data, this document focuses on predicting the solubility based on the physicochemical properties of the molecule, combining the structural features of a cyclic ether and a nitrile. The principle of "like dissolves like" serves as the foundation for these predictions. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, which can be adapted for specific laboratory settings to generate precise quantitative data.

Introduction to this compound and Its Solubility

This compound is a bifunctional organic molecule featuring a saturated five-membered ether ring (tetrahydrofuran) and a nitrile group. The tetrahydrofuran moiety imparts moderate polarity and the ability to act as a hydrogen bond acceptor. The nitrile group (-C≡N) is strongly polar and contributes to dipole-dipole interactions.[1][2] These structural features are critical in determining its solubility profile in various organic solvents.

Understanding the solubility of this compound is essential for its application in chemical synthesis, particularly in the development of pharmaceutical intermediates. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies.

A thorough search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides a predictive framework based on its chemical structure and the known properties of its constituent functional groups.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its polar nitrile group and its moderately polar ether ring. Based on the "like dissolves like" principle, it is expected to exhibit good solubility in polar solvents. The parent molecule, tetrahydrofuran (THF), is miscible with water and a wide range of organic solvents due to its moderate polarity.[3][4] The addition of a highly polar nitrile group is expected to enhance its affinity for polar solvents.[5][6]

The following table summarizes the predicted qualitative solubility of this compound in various classes of common organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High / Miscible | These solvents have high polarity and can engage in strong dipole-dipole interactions with the polar nitrile group of this compound. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol, Water | Good to Moderate | These solvents can act as hydrogen bond donors to the oxygen of the THF ring and the nitrogen of the nitrile group. While nitriles can accept hydrogen bonds, their solubility in water decreases with increasing carbon chain length.[1][2] |

| Moderately Polar Solvents | Dichloromethane, Chloroform, Ethyl Acetate | Good to Moderate | These solvents have sufficient polarity to interact favorably with the dipole moment of this compound. |

| Nonpolar Solvents | Hexane, Heptane, Toluene, Benzene | Low / Immiscible | The significant polarity of the nitrile group makes it incompatible with nonpolar solvents where only weak van der Waals forces are possible. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is necessary. The following is a detailed methodology based on the isothermal static method, which can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Sealed glass vials (e.g., 20 mL screw-cap vials with PTFE septa)

-

Calibrated thermometer or temperature probe

-

Syringes (gas-tight)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known mass or volume of the chosen solvent in a sealed glass vial. The excess solute ensures that equilibrium is reached with a solid phase present.

-

Add a small magnetic stir bar to the vial.

-

-

Equilibration:

-

Place the vial in the thermostatically controlled shaker or on the magnetic stirrer plate set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for at least 2 hours within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Record the exact mass of the collected filtrate.

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or molality (mol/kg of solvent).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Tetrahydrofuran "THF/Tetrahydrofuran" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 6. byjus.com [byjus.com]

The Enigmatic Reactivity of the Nitrile Group in 2-Cyanotetrahydrofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the tetrahydrofuran (THF) moiety into molecular scaffolds is a prevalent strategy in medicinal chemistry and materials science, owing to its favorable physicochemical properties, including enhanced solubility and metabolic stability. When functionalized with a nitrile group at the 2-position, 2-cyanotetrahydrofuran emerges as a versatile synthetic intermediate. This guide provides a comprehensive technical overview of the potential reactivity of the nitrile group in this specific heterocyclic context, drawing upon established principles of nitrile chemistry and considering the electronic and steric influence of the adjacent THF ring.

Core Reactivity Profile of the Nitrile Group

The carbon atom of a nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to nucleophilic attack.[1] This inherent electrophilicity dictates the primary modes of reactivity for nitriles, which include hydrolysis, reduction, and addition of organometallic reagents.[1][2] The presence of the oxygen atom in the alpha-position within the this compound molecule is expected to exert a significant influence on these transformations.

Influence of the Tetrahydrofuran Ring

The oxygen atom in the tetrahydrofuran ring, being electronegative, is expected to have an electron-withdrawing inductive effect (-I) on the adjacent carbon atom bearing the nitrile group. This effect would further enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity towards nucleophiles compared to simple alkyl nitriles.

Conversely, the THF ring can also impose steric hindrance around the reaction center. The cyclic nature of the substituent may restrict the approach of bulky reagents. The interplay of these electronic and steric factors will ultimately govern the specific reaction outcomes and rates.

Key Chemical Transformations of this compound

The nitrile functionality in this compound can be readily transformed into other valuable functional groups, such as carboxylic acids, amines, and ketones.

Hydrolysis to 2-Carboxytetrahydrofuran

The hydrolysis of nitriles is a fundamental transformation that proceeds under either acidic or basic conditions to yield a carboxylic acid, typically via an intermediate amide.[3][4]

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of a water molecule.[5]

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon.[4] Subsequent protonation and further hydrolysis of the intermediate amide lead to the carboxylate salt, which is then protonated in an acidic workup to afford the carboxylic acid.

Table 1: Representative Conditions for Nitrile Hydrolysis

| Reagents and Conditions | Product | Typical Yield | Reference |

| H₂SO₄ (conc.), H₂O, heat | Carboxylic Acid | Good to Excellent | [1] |

| HCl (aq.), heat | Carboxylic Acid | Good to Excellent | [3] |

| NaOH (aq.), heat, then H₃O⁺ | Carboxylic Acid | Good to Excellent | [3] |

Experimental Protocol: General Procedure for Acid-Catalyzed Hydrolysis of an Aliphatic Nitrile

To a solution of the nitrile (1.0 equiv) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like dioxane), concentrated sulfuric acid (2.0-5.0 equiv) is carefully added. The mixture is then heated to reflux and the reaction is monitored by a suitable technique (e.g., TLC or GC). Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate of the carboxylic acid can be collected by filtration, or the aqueous solution can be extracted with an organic solvent. The crude product is then purified by recrystallization or chromatography.

Caption: Reduction pathways for this compound.

Reaction with Organometallic Reagents

Grignard and organolithium reagents readily add to the nitrile carbon to form, after acidic workup, a ketone. T[6]he reaction proceeds via an intermediate imine salt, which is stable to further addition of the organometallic reagent. Hydrolysis of this intermediate yields the ketone.

[6]***

Table 3: Reaction of Nitriles with Organometallic Reagents

| Reagent | Intermediate | Final Product | Reference |

| R-MgX, then H₃O⁺ | Imine salt | Ketone | |

| R-Li, then H₃O⁺ | Imine salt | Ketone |

Experimental Protocol: General Procedure for the Reaction of a Grignard Reagent with an Aliphatic Nitrile

To a solution of the nitrile (1.0 equiv) in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere, the Grignard reagent (1.0-1.2 equiv) is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the reaction is complete. The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., HCl or H₂SO₄) at 0 °C. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude ketone is purified by distillation or chromatography.

Signaling Pathway: Grignard Reaction with this compound

Caption: Pathway for the synthesis of 2-acyltetrahydrofurans.

Cycloaddition Reactions

While less common for simple nitriles, the nitrile group can participate in cycloaddition reactions, particularly [2+2] and [2+3] cycloadditions, to form heterocyclic systems. T[7][8]he feasibility of such reactions with this compound would depend on the nature of the reaction partner and the conditions employed (e.g., thermal or photochemical). F[7]urther investigation is required to explore the potential of this compound in this area.

Conclusion

The nitrile group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is governed by the inherent electrophilicity of the nitrile carbon, which is likely enhanced by the inductive effect of the adjacent ring oxygen. The primary reactions of hydrolysis, reduction, and addition of organometallic reagents provide straightforward access to valuable building blocks such as 2-carboxytetrahydrofuran, 2-(aminomethyl)tetrahydrofuran, and 2-acyltetrahydrofurans. The protocols and data presented in this guide, based on the well-established chemistry of aliphatic nitriles, offer a solid foundation for researchers and drug development professionals to explore and exploit the synthetic potential of this compound in their respective fields. Further experimental studies on this specific molecule will be invaluable in precisely quantifying the influence of the tetrahydrofuran moiety on the reactivity of the nitrile group.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Diastereoselective Synthesis of Substituted Tetrahydrofurans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. Its prevalence underscores the critical importance of synthetic methodologies that allow for the precise, stereocontrolled construction of substituted THF rings. This technical guide provides an in-depth overview of key diastereoselective strategies for the synthesis of substituted tetrahydrofurans, with a focus on methodologies, experimental protocols, and comparative data to aid researchers in this field.

Palladium-Catalyzed Tandem Oxidative Cyclization–Redox Relay

Palladium-catalyzed oxidative cyclization of alkenols represents a powerful method for constructing tetrahydrofuran rings. A significant advancement in this area involves the use of intramolecular hydrogen bonding to control diastereoselectivity. This approach not only enhances the diastereomeric ratio but also improves reactivity. The reaction proceeds via a 5-exo Markovnikov regioselective cyclization, followed by a tandem redox-relay, yielding highly functionalized THF derivatives.[1][2]

Quantitative Data Summary

| Entry | Substrate | Product | Yield (%) | d.r. |

| 1 | (E)-4-methyl-1-phenylpent-4-ene-1,3-diol | 2-((S)-1-hydroxyethyl)-2-methyl-5-phenyltetrahydrofuran | 85 | 4:1 |

| 2 | (E)-4,6-dimethylhept-4-ene-1,3-diol | 2-((S)-1-hydroxyethyl)-2,5,5-trimethyltetrahydrofuran | 78 | 5:1 |

| 3 | (E)-4-methyloct-4-ene-1,3-diol | 2-((S)-1-hydroxyethyl)-2-methyl-5-propyltetrahydrofuran | 82 | 7:1 |

| 4 | (E)-1-(furan-2-yl)-4-methylpent-4-ene-1,3-diol | 2-((S)-1-(furan-2-yl)-1-hydroxyethyl)-2-methyltetrahydrofuran | 75 | 3.5:1 |

| 5 | (E)-1-cyclopropyl-4-methylpent-4-ene-1,3-diol | 2-((S)-cyclopropyl(hydroxy)methyl)-2-methyltetrahydrofuran | 88 | 6:1 |

Data extracted from Brooks et al.[1]

Experimental Protocol: General Procedure for Pd-Catalyzed Oxidative Cyclization

To a solution of the alkenol (0.2 mmol) in toluene (2.0 mL) is added PdCl₂(CH₃CN)₂ (5.3 mg, 0.02 mmol) and 1,4-benzoquinone (43.2 mg, 0.4 mmol). The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydrofuran product.[3]

Mechanistic Pathway

The proposed mechanism involves an anti-oxypalladation pathway. Intramolecular hydrogen bonding increases the nucleophilicity of the attacking alcohol and creates a conformationally constrained transition state, which is the basis for the high diastereoselectivity.[1]

Thermal Tandem Cope Rearrangement and Oxy-Michael Addition

A novel and efficient method for the synthesis of 2,3,4-trisubstituted tetrahydrofurans involves a thermal cascade reaction of 3,3-dicyano-1,5-dienes bearing a tert-butyl carbonate. This reaction proceeds through a sequence of a Cope rearrangement, Boc deprotection, and an intramolecular oxy-Michael addition. The process is highly diastereoselective and yields functionally dense tetrahydrofuran scaffolds.[4]

Quantitative Data Summary

| Entry | Substrate (E/Z isomer) | Product | Yield (%) | d.r. |

| 1 | E-isomer | (2S,3R,4S)-3-(dicyanomethyl)-4-methyl-2-phenyltetrahydrofuran-3-carbonitrile | 75 | >20:1 |

| 2 | Z-isomer | (2R,3R,4S)-3-(dicyanomethyl)-4-methyl-2-phenyltetrahydrofuran-3-carbonitrile | 72 | >20:1 |

| 3 | E-isomer (p-MeO-Ph) | (2S,3R,4S)-3-(dicyanomethyl)-2-(4-methoxyphenyl)-4-methyltetrahydrofuran-3-carbonitrile | 68 | >20:1 |

| 4 | E-isomer (p-Cl-Ph) | (2S,3R,4S)-2-(4-chlorophenyl)-3-(dicyanomethyl)-4-methyltetrahydrofuran-3-carbonitrile | 70 | >20:1 |

| 5 | E-isomer (2-Naphthyl) | (2S,3R,4S)-3-(dicyanomethyl)-4-methyl-2-(naphthalen-2-yl)tetrahydrofuran-3-carbonitrile | 65 | >20:1 |

Data extracted from Emmetiere and Grenning.[4]

Experimental Protocol: General Procedure for Thermal Cascade Reaction

A solution of the 1,5-diene-tert-butyl carbonate (0.1 mmol) in toluene (1 mL) is sealed in a microwave vial. The vial is heated to 175 °C for 12 hours in a temperature-controlled aluminum heating block. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (Hexanes/Ethyl Acetate) to yield the pure tetrahydrofuran derivative.[4]

Reaction Workflow

Asymmetric [3+2] Cycloaddition of Cyclopropanes and Aldehydes

A highly diastereoselective and enantioselective method for synthesizing tetrahydrofurans is the [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes. This reaction can be catalyzed by a chiral N,N'-dioxide/Ni(II) complex, which facilitates the selective cleavage of a C-C bond in the epoxide-derived cyclopropane. This methodology provides access to a wide range of chiral, highly substituted tetrahydrofurans.[5] Another approach utilizes a dynamic kinetic asymmetric transformation of racemic 1,1-cyclopropane diesters catalyzed by (tBu-pybox)MgI₂, affording THF products as single diastereomers with high enantiomeric ratios.

Quantitative Data Summary (Ni(II)-Catalyzed)

| Entry | Cyclopropane Substituent | Aldehyde | Yield (%) | d.r. | ee (%) |

| 1 | Phenyl | Benzaldehyde | 95 | 88:12 | 98 |

| 2 | 4-Methylphenyl | 4-Methylbenzaldehyde | 97 | 90:10 | 99 |

| 3 | 4-Chlorophenyl | 4-Chlorobenzaldehyde | 92 | 85:15 | 97 |

| 4 | 2-Thienyl | 2-Thiophenecarboxaldehyde | 88 | 82:18 | 96 |

| 5 | Phenyl | Cinnamaldehyde | 85 | 80:20 | 95 |

Data extracted from Yuan et al.[5]

Experimental Protocol: General Procedure for Ni(II)-Catalyzed [3+2] Cycloaddition

In a flame-dried Schlenk tube, chiral N,N'-dioxide ligand (0.011 mmol) and Ni(ClO₄)₂·6H₂O (0.01 mmol) are dissolved in CH₂Cl₂ (1.0 mL) and stirred at room temperature for 2 hours. The cyclopropane (0.1 mmol), aldehyde (0.12 mmol), and 4Å molecular sieves (100 mg) are then added. The mixture is stirred at 35 °C until the cyclopropane is consumed (monitored by TLC). The reaction is then filtered, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the tetrahydrofuran product.[5]

Logical Relationship of Key Components

Biocatalytic Kinetic Resolution of δ-Haloalcohols

Biocatalysis offers a green and highly selective approach to chiral molecules. Halohydrin dehalogenases (HHDHs) have been employed for the kinetic resolution of δ-haloalcohols. This method allows for the efficient and enantiocomplementary synthesis of both chiral δ-haloalcohols and the corresponding chiral tetrahydrofurans with high optical purity. The enzymatic reaction can tolerate high substrate concentrations, making it a viable strategy for preparative-scale synthesis.[6][7]

Quantitative Data Summary

| Entry | Substrate (δ-haloalcohol) | Product (Tetrahydrofuran) | Yield (%) | ee (%) |

| 1 | (rac)-5-chloro-1-phenylpentan-1-ol | (S)-2-phenyltetrahydrofuran | 48 | 95 |

| 2 | (rac)-5-chloro-1-(4-chlorophenyl)pentan-1-ol | (S)-2-(4-chlorophenyl)tetrahydrofuran | 45 | 97 |

| 3 | (rac)-5-bromo-1-phenylpentan-1-ol | (S)-2-phenyltetrahydrofuran | 49 | >99 |

| 4 | (rac)-5-chloro-1-(naphthalen-2-yl)pentan-1-ol | (S)-2-(naphthalen-2-yl)tetrahydrofuran | 43 | 92 |

| 5 | (rac)-5-chloro-2,2-dimethyl-1-phenylpentan-1-ol | (S)-3,3-dimethyl-2-phenyltetrahydrofuran | 46 | 98 |

Data extracted from Liu et al.[6][7]

Experimental Protocol: Preparative-Scale Biocatalytic Kinetic Resolution

In a 200 mL round-bottom flask, a resting cell suspension of E. coli expressing the desired halohydrin dehalogenase (e.g., HheC) is prepared at a concentration of 5 g dry cell weight/L in 100 mL of phosphate buffer (200 mM, pH 7.5). The racemic δ-haloalcohol (2 mmol) is added to a final concentration of 20 mM. The reaction mixture is stirred at 30 °C. Upon completion (monitored by HPLC or GC), the mixture is extracted with ethyl acetate (3 x 70 mL). The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The resulting chiral tetrahydrofuran and unreacted chiral δ-haloalcohol are separated by silica gel chromatography.[6]

Experimental Workflow

This guide has summarized several cutting-edge, diastereoselective methods for the synthesis of substituted tetrahydrofurans. The choice of method will depend on the desired substitution pattern, stereochemistry, and available starting materials. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Cyanotetrahydrofuran in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 2-cyanotetrahydrofuran, a valuable heterocyclic building block in organic synthesis. Detailed experimental protocols and characterization data are included to facilitate its use in research and development.

Introduction

This compound is a versatile intermediate possessing a five-membered saturated ether ring and a nitrile functional group. This combination allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules, including potential pharmaceutical candidates. The tetrahydrofuran motif is a common scaffold in many biologically active compounds, and the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and ketones.

Data Presentation

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Tetrahydrofuran-2-carboxamide | Trifluoroacetic anhydride, Pyridine, 1,4-Dioxane, 0 °C to rt, 3 h | This compound | 62 | --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.70 (1H, m), 3.96 (2H, m), 2.24 (2H, m) | --INVALID-LINK-- |

| ¹³C NMR | Data not currently available in literature. | - |

| Infrared (IR) | Data not currently available in literature. | - |

| Mass Spectrometry (MS) | Data not currently available in literature. | - |

Experimental Protocols

Protocol 1: Synthesis of this compound from Tetrahydrofuran-2-carboxamide

This protocol describes the dehydration of tetrahydrofuran-2-carboxamide to yield this compound.

Materials:

-

Tetrahydrofuran-2-carboxamide

-

Trifluoroacetic anhydride

-

Pyridine

-

Anhydrous 1,4-Dioxane

-

Chloroform

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To an ice-cold (0 °C) solution of tetrahydrofuran-2-carboxamide (1.0 eq) and pyridine (2.0 eq) in anhydrous 1,4-dioxane, slowly add trifluoroacetic anhydride (1.1 eq) dropwise.

-

Maintain the internal temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.

-

Upon completion of the reaction (monitored by TLC), add chloroform to the mixture.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and saturated aqueous sodium chloride solution.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Applications in Organic Synthesis

While specific, documented applications of this compound in complex organic synthesis, particularly in drug development, are not extensively reported in publicly available literature, its chemical structure suggests several potential synthetic routes. The nitrile group and the tetrahydrofuran ring are key functionalities that can be manipulated to build diverse molecular architectures.

Potential Synthetic Transformations:

-

Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine, (tetrahydrofuran-2-yl)methanamine. This transformation opens up possibilities for the synthesis of various nitrogen-containing compounds, such as amides, sulfonamides, and other heterocyclic systems. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

-

Hydrolysis of the Nitrile Group: Acidic or basic hydrolysis of the nitrile functionality would yield tetrahydrofuran-2-carboxylic acid. This carboxylic acid can then be used in esterification or amidation reactions to introduce further diversity.

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form, after hydrolysis, ketones with a tetrahydrofuran-2-yl moiety. This provides a route to a variety of substituted ketones.

-

Precursor to Biologically Active Molecules: The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry. Derivatives of this compound could serve as precursors for compounds with potential biological activities, such as herbicidal, fungicidal, and antiviral agents, as has been demonstrated for other cyanoacrylates containing a tetrahydrofuran moiety.

Visualizations

Caption: Synthesis of this compound.

Caption: Potential Synthetic Transformations.

Application Notes and Protocols: 2-Cyanotetrahydrofuran as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-cyanotetrahydrofuran and its derivatives as versatile precursors in the synthesis of valuable pharmaceutical intermediates. The focus is on the synthesis of nucleoside analogues, a critical class of antiviral and anticancer agents.

Application 1: Synthesis of C-Nucleoside Analogues with Potential Antiviral Activity

The introduction of a cyano group at the anomeric position of a furanoside ring, a derivative of tetrahydrofuran, is a key step in the synthesis of novel C-nucleoside analogues. These analogues, featuring a stable C-C bond between the sugar moiety and the nucleobase mimic, are of significant interest for their potential as antiviral therapeutics. The cyano group serves as a versatile handle for further chemical transformations, enabling the construction of diverse heterocyclic systems, such as 1,2,3-triazoles, which can act as bioisosteres for natural nucleobases.[1]

A key transformation involves the diastereoselective cyanation of furanoside derivatives under acidic conditions. This reaction establishes the crucial stereochemistry at the anomeric center, which is paramount for biological activity. The resulting this compound derivative can then be further elaborated to introduce the desired nucleobase surrogate.

Synthetic Pathway for Triazolyl C-Nucleoside Analogues

The overall synthetic strategy involves the conversion of a furanoside derivative to a key this compound intermediate, which is then transformed into a C-nucleoside analogue. A representative pathway is the synthesis of a novel series of C-nucleosides bearing a quaternary carbon at the anomeric position tethered to a 4-substituted 1,2,3-triazole ring.[1]

Experimental Protocols

Protocol 1: Diastereoselective Cyanation of a Furanoside Derivative

This protocol describes a representative method for the introduction of a cyano group at the anomeric position of a protected furanoside.

Materials:

-

Protected furanoside derivative (e.g., a lactol)

-

Trimethylsilyl cyanide (TMSCN)

-

Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf))

-

Anhydrous dichloromethane (DCM)

-